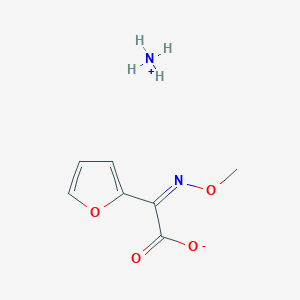

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

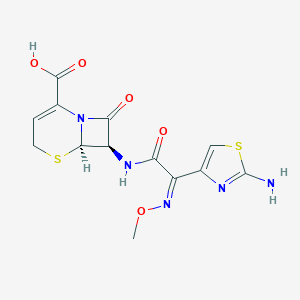

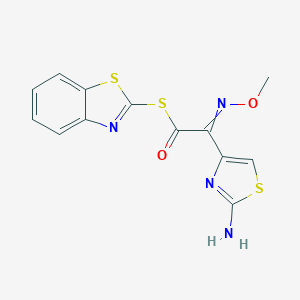

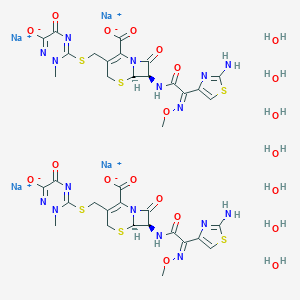

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is a chemical compound with the CAS Number: 97148-39-5 . It has a molecular weight of 186.17 and its IUPAC name is ammonium (2Z)-2-furyl (methoxyimino)ethanoate . It is typically stored at room temperature in an inert atmosphere .

Synthesis Analysis

This compound is used as an intermediate in the preparation of Cephalosporin antibiotics and derivatives . The synthesis of this compound from L-xylo-hex-2-ulosonic acid has been reported .Molecular Structure Analysis

The molecular formula of this compound is C7H10N2O4 . The InChI code for this compound is 1S/C7H7NO4.H3N/c1-11-8-6 (7 (9)10)5-3-2-4-12-5;/h2-4H,1H3, (H,9,10);1H3/b8-6-; .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.417g/ml , a boiling point of 284.7ºC at 760 mmHg , and a melting point of 182ºC . The flash point of this compound is 126ºC .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is involved in various chemical reactions and synthesis processes. For instance, the reaction of furil with ammonium acetate has been studied, resulting in the formation of compounds with furan rings and imidazole rings, such as 2,4,5-tri(furan-2-yl)-1H-imidazole, obtained in moderate yield (Wang et al., 2011). Similarly, the Stevens rearrangement of heterocyclic ammonium salts containing the prop-2-yn-1-yl group leads to the formation of furan derivatives in certain cases (Gyul’nazaryan et al., 2016).

Oxidation Processes

In oxidation studies, this compound has been used in the synthesis of pyrrole derivatives from related furan derivatives, showcasing its utility in organic synthesis and transformations (Moreno‐Vargas et al., 1998).

Microwave-Assisted Synthesis

Microwave-assisted synthesis involving this compound has been reported, leading to enhanced reaction rates and improved yields compared to conventional methods. This includes the synthesis of certain benzoic acids and other complex organic compounds (Sodha et al., 2003).

Synthesis of Specific Derivatives

The synthesis of 2-Methoxyimino-2-furylacetic acid from 2-acetoxyfuran and benzaldehyde, an example of aldol condensation and oximation, highlights the role of this compound in the formation of specific derivatives (Liu Zuo-zhou, 2007).

Domino Reactions

A three-component domino reaction utilizing this compound under microwave irradiation has been studied, indicating its applicability in complex organic synthesis processes (Prasanna et al., 2011).

Mecanismo De Acción

Target of Action

Furan compounds, including this compound, are known to be versatile platform molecules derived from the degradation of lignocellulosic cellulose . They offer a crucial pathway for the conversion of renewable biomass .

Mode of Action

The electrocatalytic conversion of furan compounds using renewable electricity represents an enticing approach for transforming them into value-added chemicals . The complex chemistry of furan compounds leads to low selectivity of the target product .

Biochemical Pathways

It is known that furan compounds play a crucial role in the conversion of renewable biomass . The electrocatalytic conversion of furan compounds can lead to the development of cost-effective electrochemical conversion processes for biomass derivatives .

Result of Action

It is known that the electrocatalytic conversion of furan compounds can transform them into value-added chemicals .

Action Environment

Factors affecting the electrocatalytic conversion of furan compounds include electrolyte ph, potential, and substrate concentration .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate involves the reaction between furfural and hydroxylamine hydrochloride to form furfural oxime. This intermediate is then reacted with ethyl bromoacetate to form ethyl 2-(furan-2-yl)-2-(methoxyimino)acetate. Finally, the ammonium salt of this compound is prepared by reacting it with ammonium hydroxide.", "Starting Materials": [ "Furfural", "Hydroxylamine hydrochloride", "Ethyl bromoacetate", "Ammonium hydroxide" ], "Reaction": [ "Step 1: Furfural is reacted with hydroxylamine hydrochloride in the presence of a base to form furfural oxime.", "Step 2: Furfural oxime is reacted with ethyl bromoacetate in the presence of a base to form ethyl 2-(furan-2-yl)-2-(methoxyimino)acetate.", "Step 3: Ethyl 2-(furan-2-yl)-2-(methoxyimino)acetate is reacted with ammonium hydroxide to form Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate." ] } | |

Número CAS |

97148-39-5 |

Fórmula molecular |

C7H10N2O4 |

Peso molecular |

186.17 g/mol |

Nombre IUPAC |

azane;(2Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid |

InChI |

InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3/b8-6-; |

Clave InChI |

ZWNSXPIVYODLLM-PHZXCRFESA-N |

SMILES isomérico |

CO/N=C(/C1=CC=CO1)\C(=O)O.N |

SMILES |

CON=C(C1=CC=CO1)C(=O)[O-].[NH4+] |

SMILES canónico |

CON=C(C1=CC=CO1)C(=O)O.N |

Apariencia |

Off-White Solid |

melting_point |

170-173°C |

| 97148-39-5 | |

Pictogramas |

Flammable |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(αZ)-α-(Methoxyimino)-2-furanacetic Acid Ammonium Salt |

Origen del producto |

United States |

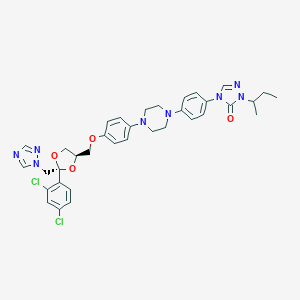

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.